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Desthiobiotin-PEG3-Azide

Affinity Purification Chemical Proteomics Pull-down Assay

Desthiobiotin-PEG3-Azide (CAS 1951424-99-9, also commonly referenced as 1426828-06-9) is a heterobifunctional bioconjugation reagent comprising a desthiobiotin moiety for reversible streptavidin binding, a PEG3 spacer for enhanced solubility, and a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. It is primarily employed in chemical proteomics, affinity purification, and the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where reversible target capture and site-specific conjugation are critical.

Molecular Formula C18H34N6O5
Molecular Weight 414.5 g/mol
CAS No. 1951424-99-9
Cat. No. B3113363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-PEG3-Azide
CAS1951424-99-9
Molecular FormulaC18H34N6O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1
InChIKeyJIQVKRRASYKCEL-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desthiobiotin-PEG3-Azide (CAS 1951424-99-9): A Reversible Affinity Probe with Click Chemistry Functionality for Bioconjugation and Chemical Proteomics


Desthiobiotin-PEG3-Azide (CAS 1951424-99-9, also commonly referenced as 1426828-06-9) is a heterobifunctional bioconjugation reagent comprising a desthiobiotin moiety for reversible streptavidin binding, a PEG3 spacer for enhanced solubility, and a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry . It is primarily employed in chemical proteomics, affinity purification, and the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where reversible target capture and site-specific conjugation are critical [1].

Why Desthiobiotin-PEG3-Azide Cannot Be Replaced by Generic Biotin-PEG3-Azide or Shorter Linker Analogs


Direct substitution of Desthiobiotin-PEG3-Azide with standard Biotin-PEG3-Azide or desthiobiotin reagents lacking the PEG3 spacer will fundamentally alter the experimental outcome. The desthiobiotin moiety exhibits a dissociation constant (Kd) of approximately 10⁻¹¹ M for streptavidin, which is four orders of magnitude weaker than the quasi-irreversible biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), enabling mild, competitive elution with free biotin rather than requiring harsh denaturing conditions . Furthermore, the PEG3 spacer provides an extended hydrophilic linker that enhances aqueous solubility and reduces steric hindrance during bioconjugation, a feature absent in desthiobiotin-azide conjugates lacking this spacer . Generic substitution compromises either the reversible capture capability or the conjugation efficiency in complex biological matrices.

Quantitative Differentiation of Desthiobiotin-PEG3-Azide: Direct Comparative Evidence for Procurement Decisions


Streptavidin Binding Affinity: Desthiobiotin-PEG3-Azide vs. Biotinylated Analogs

The desthiobiotin moiety in Desthiobiotin-PEG3-Azide binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, compared to Kd ≈ 10⁻¹⁵ M for biotin-based analogs such as Biotin-PEG3-Azide . This 10,000-fold difference in binding affinity translates directly to reversible versus quasi-irreversible capture. Desthiobiotinylated proteins can be eluted under mild, native conditions using excess free biotin, whereas biotinylated proteins typically require denaturation (e.g., 8 M guanidine-HCl or boiling in SDS) for release .

Affinity Purification Chemical Proteomics Pull-down Assay

PEG3 Spacer Solubility Enhancement: Comparison with Hydrocarbon Linker Desthiobiotin Analogs

Desthiobiotin-PEG3-Azide incorporates a triethylene glycol (PEG3) spacer that imparts significantly higher aqueous solubility compared to desthiobiotin reagents employing hydrocarbon-only linkers . The PEG3 chain introduces polar ether oxygen atoms that hydrogen-bond with water, facilitating dissolution in water-miscible organic solvents such as DMSO, DMF, and methanol, and enabling subsequent dilution into aqueous reaction mixtures without precipitation . Desthiobiotin conjugates lacking PEG spacers typically exhibit lower solubility and increased hydrophobicity, which can lead to aggregation or non-specific binding in biological samples .

Bioconjugation Aqueous Solubility Linker Design

Long-Term Storage Stability: Shelf-Life Documentation for Inventory Planning

Desthiobiotin-PEG3-Azide demonstrates documented long-term stability when stored under specified conditions. Vendor specifications indicate a shelf life of ≥12 months when stored dry, protected from light, at -20°C . The reagent is supplied in a solid or paste formulation and is shipped under ambient temperature conditions without degradation, indicating robust stability during transit . Comparable azide-functionalized biotinylation reagents often require more stringent storage (e.g., -80°C for long-term) or have shorter documented shelf lives.

Reagent Stability Storage Conditions Procurement Planning

PROTAC Linker Functionality: Validated Application in Targeted Protein Degradation

Desthiobiotin-PEG3-Azide is validated as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras . The PEG3 spacer provides optimal spatial separation between the E3 ligase ligand and the target protein ligand, while the azide group enables modular conjugation via click chemistry. This compound is specifically listed in multiple vendor catalogs as a PROTAC linker, distinguishing it from non-PEG or non-desthiobiotin linker alternatives that may not provide the same balance of solubility, spacer length, and conjugation flexibility .

PROTAC Targeted Protein Degradation Bifunctional Linker

Reduced Endogenous Biotin Contamination: Background Minimization in Biological Pull-Downs

The soft-release characteristic of the desthiobiotin moiety enables selective elution of desthiobiotinylated target protein complexes while leaving endogenous biotinylated molecules bound to the streptavidin resin . In pull-down experiments with biological samples containing endogenous biotinylated proteins (e.g., carboxylases in mammalian lysates), competitive elution with free biotin releases only the desthiobiotin-labeled target complexes. Endogenous biotinylated proteins, which bind streptavidin with high affinity (Kd ≈ 10⁻¹⁵ M), remain immobilized on the resin and are not co-eluted, thereby reducing background contamination in the final eluate .

Affinity Purification Background Reduction Pull-down Specificity

Optimal Application Scenarios for Desthiobiotin-PEG3-Azide Based on Quantitative Differentiation Evidence


Reversible Affinity Purification of Native Protein Complexes for Functional Assays

Desthiobiotin-PEG3-Azide enables the selective capture and subsequent mild, competitive elution of target protein complexes from streptavidin resin using 2-5 mM free biotin [1]. Because the desthiobiotin-streptavidin interaction (Kd ≈ 10⁻¹¹ M) is readily reversed under these conditions, eluted proteins retain their native conformation and enzymatic activity, in contrast to biotin-based capture which requires harsh denaturants (8 M guanidine-HCl, boiling in SDS) that irreversibly inactivate most proteins . This scenario is particularly valuable for researchers requiring functional protein complexes for downstream enzymatic assays, structural biology studies, or protein interaction mapping where natively folded proteins are essential.

Chemical Proteomics with Reduced Endogenous Biotin Interference

In chemical proteomics workflows involving mammalian cell or tissue lysates, Desthiobiotin-PEG3-Azide provides a distinct advantage over biotin-azide probes. Following click chemistry labeling of target proteins and streptavidin capture, competitive elution with free biotin selectively releases only the desthiobiotinylated target proteins. Endogenous biotinylated proteins (e.g., acetyl-CoA carboxylase, pyruvate carboxylase), which are abundant in many biological samples, remain tightly bound to the resin due to their high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) [1]. This selective elution minimizes background contamination in the final eluate, improving mass spectrometry-based identification of specific protein targets and reducing false-positive assignments in activity-based protein profiling (ABPP) studies .

PROTAC Synthesis with Modular Click Chemistry Conjugation

Desthiobiotin-PEG3-Azide serves as a validated PEG-based PROTAC linker, enabling the modular assembly of bifunctional degradation probes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition [1]. The PEG3 spacer provides optimal spatial separation (estimated extended length ~15-20 Å) between the E3 ligase ligand and the target protein ligand, while the azide group permits conjugation to alkyne-functionalized ligands under mild, bioorthogonal conditions . This scenario is optimal for medicinal chemistry and chemical biology laboratories developing targeted protein degradation therapeutics, where rapid modular assembly of PROTAC libraries and reproducible linker performance are critical for structure-activity relationship studies.

Multivalent Catch-and-Release Assays for Sensitive Biomarker Quantification

Desthiobiotin-PEG3-Azide, as a component of desthiobiotin-PEG conjugates, has been demonstrated in a multivalent catch-and-release assay for quantifying circulating Factor XIa (FXIa) in plasma, achieving detection limits down to 20 pM in complex biological matrices [1]. The reversible desthiobiotin-streptavidin interaction enables capture of the target analyte followed by controlled release using excess biotin, facilitating accurate quantification without interference from endogenous biotin or matrix effects. This scenario is directly applicable to diagnostic assay development and biomarker validation studies requiring sensitive, specific detection of low-abundance protein analytes in clinical samples.

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